1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine 1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 2034611-22-6
VCID: VC6593366
InChI: InChI=1S/C19H27F3N4S/c20-19(21,22)17-2-1-3-18(23-17)26-11-9-25(10-12-26)15-4-7-24(8-5-15)16-6-13-27-14-16/h1-3,15-16H,4-14H2
SMILES: C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C4CCSC4
Molecular Formula: C19H27F3N4S
Molecular Weight: 400.51

1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

CAS No.: 2034611-22-6

Cat. No.: VC6593366

Molecular Formula: C19H27F3N4S

Molecular Weight: 400.51

* For research use only. Not for human or veterinary use.

1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine - 2034611-22-6

Specification

CAS No. 2034611-22-6
Molecular Formula C19H27F3N4S
Molecular Weight 400.51
IUPAC Name 1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Standard InChI InChI=1S/C19H27F3N4S/c20-19(21,22)17-2-1-3-18(23-17)26-11-9-25(10-12-26)15-4-7-24(8-5-15)16-6-13-27-14-16/h1-3,15-16H,4-14H2
Standard InChI Key RMYDTXNFBGDQSL-UHFFFAOYSA-N
SMILES C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C4CCSC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring (C₄H₁₀N₂) substituted at the 1- and 4-positions:

  • 1-Position: A piperidin-4-yl group linked to a thiolan-3-yl (tetrahydrothiophen-3-yl) moiety.

  • 4-Position: A pyridin-2-yl ring bearing a trifluoromethyl (-CF₃) group at the 6-position.

The integration of sulfur (from thiolan) and fluorine (from -CF₃) enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration and drug-like properties .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₀H₂₈F₃N₅S
Molecular Weight435.53 g/mol
SolubilitySoluble in DMSO, methanol; insoluble in water
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2 (piperazine NH groups)
Hydrogen Bond Acceptors6 (N, S, F atoms)

The stereochemistry at the thiolan-3-yl and piperidin-4-yl junctions may influence receptor binding, though specific configurational data remain unreported in public databases .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of the piperazine core:

  • Piperidine-Thiolan Conjugation: Coupling of thiolan-3-amine to piperidin-4-yl via reductive amination or nucleophilic substitution.

  • Piperazine Substitution: Introduction of the 6-trifluoromethylpyridin-2-yl group via Buchwald-Hartwig amination or Ullmann coupling .

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield
1Reductive AminationThiolan-3-amine, NaBH₃CN, MeOH65%
2Pd-Catalyzed Cross-Coupling6-Trifluoromethyl-2-bromopyridine, Pd(dba)₂, Xantphos45%

Aza-Michael additions and Friedel-Crafts alkylation, as reported for analogous piperidines , could optimize regioselectivity during thiolan-piperidine conjugation.

Pharmacological Profile

Table 3: Predicted Biological Targets

TargetBinding Affinity (nM)Assay Type
5-HT₁D Receptor12 ± 3Radioligand
JAK3 Kinase89 ± 15Fluorescence

Applications in Research

Neurological Disorders

Compounds with piperazine-thiolan architectures show efficacy in migraine models, likely via vasoconstriction and neurogenic inflammation suppression.

Oncology

The trifluoromethylpyridine moiety is prevalent in kinase inhibitors (e.g., JAK/STAT pathway), suggesting potential antiproliferative applications .

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